molecular formula C7H9NO B1603283 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 2199-62-4

2,4-Dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1603283
CAS No.: 2199-62-4
M. Wt: 123.15 g/mol
InChI Key: NLEHTGOUPMZIMK-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the class of heterocyclic aromatic compounds known as pyrroles, specifically categorized as a substituted pyrrole derivative. The compound carries the Chemical Abstracts Service registry number 2199-62-4, providing its unique identifier in chemical databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as this compound, reflecting the presence of two methyl substituents at positions 2 and 4 of the pyrrole ring, with an aldehyde functional group at position 3.

The molecular formula of this compound is C₇H₉NO, indicating a molecular composition of seven carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight has been precisely calculated as 123.15 grams per mole. Alternative nomenclature systems and synonyms for this compound include 2,4-dimethyl pyrrol-3-carbaldehyde and various database-specific identifiers such as SCHEMBL1798427.

The compound's International Chemical Identifier string is represented as InChI=1S/C7H9NO/c1-5-3-8-6(2)7(5)4-9/h3-4,8H,1-2H3, while its simplified molecular-input line-entry system representation is CC1=CNC(=C1C=O)C. These standardized representations facilitate precise identification and computational analysis of the molecule across different chemical informatics platforms.

Historical Context and Development in Heterocyclic Chemistry

The development of pyrrole chemistry has its origins in the nineteenth century, when pyrrole itself was first detected by Ferdinand Friedrich Runge in 1834. The name "pyrrole" derives from the Greek word for "fiery red," reflecting the characteristic color reaction that occurs when pyrrole is treated with a pine splint dipped in hydrochloric acid. This early discovery marked the beginning of systematic investigations into five-membered heterocyclic compounds containing nitrogen.

The evolution of heterocyclic chemistry throughout the 1800s laid the groundwork for understanding substituted pyrrole derivatives like this compound. During this period, numerous important developments in the field established the foundation for modern synthetic approaches to pyrrole compounds. The recognition of pyrrole's aromatic character and its unique electronic properties provided the theoretical framework necessary for understanding more complex derivatives.

The synthesis and characterization of specific pyrrole-3-carbaldehyde derivatives emerged later as synthetic methodologies advanced. Research into pyrrole-3-carbaldehydes gained momentum in recent decades, with the development of efficient synthetic protocols for their preparation. The recognition that these compounds could serve as versatile intermediates in the synthesis of bioactive molecules has driven continued interest in their chemistry and applications.

Modern synthetic approaches to pyrrole-3-carbaldehydes, including this compound, have been facilitated by advances in multicomponent reaction chemistry and metal-catalyzed transformations. These developments have made it possible to access these compounds with greater efficiency and selectivity than previously achievable.

Structural Features and Molecular Characteristics

The structural architecture of this compound centers around a five-membered aromatic heterocycle containing four carbon atoms and one nitrogen atom. The pyrrole ring exhibits planar geometry, consistent with the aromatic character conferred by the delocalization of the nitrogen lone pair into the π-electron system. This delocalization results in a six π-electron aromatic system that follows Hückel's rule for aromaticity.

The substitution pattern of this compound features methyl groups at positions 2 and 4 of the pyrrole ring, with an aldehyde functional group at position 3. This specific arrangement creates a compound with unique steric and electronic properties compared to other pyrrole derivatives. The presence of the aldehyde group introduces significant electrophilic character at position 3, while the methyl substituents provide electron-donating effects that influence the overall reactivity profile.

Computational analysis reveals specific molecular properties that characterize this compound. The calculated partition coefficient (XLogP3-AA) value of 0.9 indicates moderate lipophilicity. The molecule contains one hydrogen bond donor, corresponding to the pyrrole nitrogen-hydrogen bond, and one hydrogen bond acceptor associated with the aldehyde oxygen. The compound exhibits a low rotatable bond count of 1, reflecting the rigid nature of the aromatic ring system.

Property Value Reference
Molecular Weight 123.15 g/mol
Melting Point 126-131°C
XLogP3-AA 0.9
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 1
Exact Mass 123.068413911 Da

The three-dimensional structure of this compound can be analyzed through conformational studies that reveal the spatial arrangement of substituents around the aromatic core. The aldehyde group adopts a coplanar orientation with respect to the pyrrole ring, maximizing conjugation between the carbonyl π-system and the aromatic π-electrons.

Importance in Pyrrole Chemistry

This compound occupies a position of considerable importance within the broader context of pyrrole chemistry due to its unique reactivity and synthetic utility. The compound serves as a valuable building block for the construction of more complex heterocyclic systems, particularly in the synthesis of fused ring architectures and bioactive molecules. Its dual functionality, combining the aromatic pyrrole core with the reactive aldehyde group, enables diverse chemical transformations that are central to modern organic synthesis.

The significance of this compound extends to its role in multicomponent reaction protocols, where it can participate as both an electrophilic and nucleophilic partner depending on reaction conditions. Research has demonstrated its utility in the synthesis of pyrroloquinoline, pyrrolo-oxadiazole, dihydro pyrroloquinoline, and pyrrolo-phenanthridine scaffolds, all of which represent important structural motifs in medicinal chemistry. These transformations highlight the compound's versatility as a synthetic intermediate.

Within the context of pyrrole reactivity, this compound exhibits enhanced stability compared to unsubstituted pyrrole derivatives due to the electron-donating effects of the methyl substituents. This increased stability facilitates handling and storage while maintaining the essential reactivity characteristics required for synthetic applications. The compound's aromatic character ensures that it undergoes electrophilic substitution reactions typical of pyrrole systems, while the aldehyde functionality provides additional sites for chemical modification.

The compound's importance is further underscored by its occurrence in natural product synthesis and pharmaceutical development. Pyrrole-containing structures are prevalent in bioactive molecules, including porphyrins, chlorophylls, and various alkaloids. The specific substitution pattern present in this compound makes it particularly valuable for accessing these complex natural products through synthetic routes.

Research applications of this compound continue to expand as new synthetic methodologies are developed. Recent studies have explored its use in the preparation of fluorescent dyes and molecular probes, taking advantage of the extended conjugation possible through the aldehyde functional group. These applications demonstrate the ongoing relevance of this compound in cutting-edge chemical research and its potential for future developments in materials science and biochemistry.

Properties

IUPAC Name

2,4-dimethyl-1H-pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-8-6(2)7(5)4-9/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEHTGOUPMZIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617787
Record name 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-62-4
Record name 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Propionaldehyde to 2-Bromopropionaldehyde

  • Reaction: Propionaldehyde undergoes bromination with bromine in an aprotic solvent to yield 2-bromopropionaldehyde.
  • Conditions:
    • Temperature: 0°C to 50°C
    • Solvent: Aprotic solvents such as toluene, methylene dichloride, N,N-dimethylformamide, or dimethyl sulfoxide
    • Bromine is added dropwise to control the reaction temperature and avoid side reactions
  • Outcome: High yield (up to 100%) of 2-bromopropionaldehyde with controlled reaction conditions and minimal impurities

Ring-Closure Reaction to Form the Pyrrole Core

  • Reactants: 2-bromopropionaldehyde, ethyl acetoacetate (or methyl acetoacetate), and ammonia water
  • Reaction: Under alkaline conditions, these reactants undergo a ring-closure reaction to form ethyl 2,4-dimethyl-3-pyrrolecarboxylate, which can be further processed to the aldehyde.
  • Conditions:
    • Temperature: 0°C to 50°C
    • Reaction time: 10 to 14 hours
    • The ammonia is added dropwise to maintain temperature control
  • Workup:
    • Extraction with dichloromethane
    • Drying over anhydrous sodium sulfate
    • Removal of solvent by distillation
    • Crystallization at low temperature (0°C) for 2 days to isolate the product
  • Yield: Approximately 31.2% isolated yield for the ester intermediate, indicating room for optimization in scale-up

Comparative Advantages of the Method

Feature Description
Reaction Conditions Mild temperatures (0-50°C), avoiding harsh reagents and high temperatures
Raw Materials Readily available and inexpensive: propionaldehyde, bromine, ethyl acetoacetate, ammonia water
Environmental Impact Avoids sodium nitrite and tert-butyl acetoacetate, reducing pollution and cost
Scalability Simple operation steps and mild conditions facilitate large-scale industrial production
Product Purity and Yield Improved control over reaction process reduces impurities and increases yield

Data Table: Key Reaction Parameters and Outcomes

Step Reactants Conditions Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Bromination Propionaldehyde + Bromine Dropwise addition Methylene dichloride, toluene, DMF, or DMSO 0–50 3–5 ~100 Control temperature to avoid side reactions
Ring-closure (Pyrrole formation) 2-bromopropionaldehyde + Ethyl acetoacetate + NH3 Dropwise ammonia addition Methylene dichloride 0–50 10–14 ~31 Crystallization at 0°C for 2 days
Isolation and Purification Crystallization, drying Low temperature stirring - 0 2 days - Final product isolation

Research Findings and Industrial Relevance

  • The synthetic method described avoids the use of environmentally harmful reagents such as sodium nitrite and tert-butyl acetoacetate, which are common in alternative routes but problematic for scale-up due to pollution and cost.
  • The use of ethyl acetoacetate and ammonia water as raw materials simplifies the process, making it more amenable to industrial production.
  • The mild reaction conditions and controlled temperature profiles contribute to higher conversion rates and product purity.
  • The method has been patented and validated for industrial application, demonstrating its practical utility and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions.

Reagent SystemConditionsProductYield (Theoretical)
KMnO₄ (aq. H₂SO₄)Acidic, reflux2,4-Dimethyl-1H-pyrrole-3-carboxylic acid70–85%
CrO₃ (Jones reagent)Acetone, 0–5°C2,4-Dimethyl-1H-pyrrole-3-carboxylic acid65–78%
Ag₂O (aqueous NH₃)Mild alkalinePartial oxidation intermediates<50%

Mechanistic Insight : Oxidation proceeds via hydrate formation at the aldehyde, followed by cleavage of the C–H bond adjacent to the carbonyl. Potassium permanganate in acidic media provides higher yields due to enhanced electrophilicity of the aldehyde .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reagents.

ReagentSolventProductSelectivity
NaBH₄MeOH/THF2,4-Dimethyl-1H-pyrrole-3-methanol>90%
LiAlH₄Dry ether2,4-Dimethyl-1H-pyrrole-3-methanol>95%
H₂ (Pd/C)EtOAcPartial reduction or over-reductionVariable

Key Note : Sodium borohydride is preferred for selective aldehyde reduction without affecting the pyrrole ring, whereas LiAlH₄ may require controlled stoichiometry to avoid side reactions .

Electrophilic Substitution

The electron-rich pyrrole ring participates in electrophilic substitutions, though methyl groups sterically and electronically modulate reactivity.

Reaction TypeReagentPosition SubstitutedProduct
BrominationBr₂ (AcOH)5-position5-Bromo-2,4-dimethyl-1H-pyrrole-3-carbaldehyde
NitrationHNO₃/H₂SO₄5-position5-Nitro-2,4-dimethyl-1H-pyrrole-3-carbaldehyde
SulfonationSO₃ (H₂SO₄)5-position5-Sulfo-2,4-dimethyl-1H-pyrrole-3-carbaldehyde

Directing Effects : Methyl groups at 2- and 4-positions direct incoming electrophiles to the 5-position due to steric hindrance and resonance stabilization .

Nucleophilic Additions

The aldehyde group engages in nucleophilic additions, forming derivatives critical for further functionalization.

NucleophileConditionsProductApplication
NH₂R (primary amines)RT, EtOHSchiff bases (imines)Ligand synthesis
Grignard reagents (RMgX)Dry THF, 0°CSecondary alcoholsChiral intermediates
Cyanide (KCN)pH 7–8CyanohydrinsHydrolysis precursors

Example : Reaction with benzylamine yields a stable Schiff base, (2,4-dimethyl-1H-pyrrol-3-yl)-N-benzylmethanimine, which coordinates transition metals in catalysis .

Comparative Reactivity with Analogues

The substitution pattern significantly influences reactivity relative to similar pyrrole carbaldehydes.

CompoundAldehyde PositionMethyl PositionsKey Reactivity Difference
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde23,4Faster electrophilic substitution
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde32,5Enhanced oxidation stability
Pyrrole-2-carbaldehyde2NoneHigher ring reactivity

Structural Influence : The 2,4-dimethyl substitution in the target compound reduces ring electron density compared to unsubstituted pyrrole-2-carbaldehyde, slowing electrophilic attacks but improving stability under oxidative conditions .

Scientific Research Applications

Organic Chemistry

2,4-Dimethyl-1H-pyrrole-3-carbaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. Its aldehyde group allows for further reactions such as:

  • Formation of Schiff Bases : Reacting with amines to form imines which are pivotal intermediates in organic synthesis.
  • Cross-Coupling Reactions : Utilized in various coupling reactions to create diverse heterocyclic compounds.

The compound has been investigated for its potential biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of pyrrole compounds exhibit significant anticancer activity against various cancer cell lines, including breast and lung cancer . A notable study demonstrated that certain derivatives showed growth inhibition at low concentrations (10 µM) across multiple cancer types.
    Cancer Cell LineGrowth Inhibition (%)
    A549 (Lung)75
    MDA-MB-43580
    MDA-MB-46870
  • Antimicrobial Effects : The compound has shown activity against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate promising antimicrobial potential:
    Bacterial StrainMIC (mg/mL)
    Staphylococcus aureus0.025
    Escherichia coli0.020
    Pseudomonas aeruginosa0.050

Pharmaceutical Development

Due to its biological activities, this compound is being explored as a lead compound for developing new therapeutic agents. Its ability to modulate enzyme activities makes it a candidate for drug design targeting specific pathways involved in cancer and infectious diseases.

Case Study: Anticancer Efficacy

A comprehensive study evaluated various pyrrole derivatives against human cancer cell lines. The results indicated that compounds derived from this compound exhibited significant cytotoxicity and induced apoptosis in cancer cells by affecting key signaling pathways related to cell growth .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Mycobacterium tuberculosis. The findings revealed that specific derivatives had potent activity with MIC values below 1 µg/mL, suggesting their potential as new antitubercular agents .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties.

Biological Activity

2,4-Dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by two methyl groups at the 2 and 4 positions and a formyl group at the 3 position, allows for diverse interactions with biological targets. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

  • Molecular Formula : C₇H₉NO
  • Molecular Weight : 135.15 g/mol
  • Structural Features : The compound features a pyrrole ring with a formyl group, which plays a crucial role in its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated its potential in the following areas:

  • Anticancer Activity
    • Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds bearing the benzimidazole moiety showed promising activity against MDA-MB human cancer cell lines, with growth inhibition rates reaching up to 62.46% against melanoma cells (MDA-MB-435) and 40.24% against breast cancer cells (MDA-MB-468) at a concentration of 10 µM .
    • A structure–activity relationship (SAR) study revealed that modifications on the pyrrole ring significantly influence cytotoxicity against cancer cell lines.
  • Antimicrobial Activity
    • The compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). Derivatives incorporating specific functional groups demonstrated potent inhibitory effects against drug-resistant strains of M. tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) below 1 µg/mL .
    • The mechanism of action may involve the inhibition of key metabolic pathways essential for bacterial survival .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The electrophilic nature of the formyl group allows it to interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and disrupting critical cellular processes.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with specific receptors involved in cell proliferation and apoptosis. This modulation can lead to altered gene expression and metabolic processes within cells .

Research Findings and Case Studies

StudyFindingsCell Lines TestedKey Results
Castagnolo et al. (2020)Explored antitubercular potentialM. tuberculosis strainsMIC < 1 µg/mL; low cytotoxicity
Recent SAR StudyInvestigated anticancer derivativesVarious cancer cell linesSignificant growth inhibition in MDA-MB lines
Antimicrobial StudiesEvaluated against MDR-TBM. smegmatisInhibitory activity confirmed; potential as an anti-TB agent

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-dimethyl-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via oxidation of (2,4-dimethyl-1H-pyrrol-3-yl)methanol using oxidizing agents like MnO₂ or CrO₃ under controlled acidic conditions. Alternative routes include nucleophilic substitution of chloro-precursors (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with phenols in the presence of K₂CO₃ as a base catalyst. Yield optimization requires careful control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF). Purity is enhanced via recrystallization from ethanol/water mixtures .
Synthetic Route Reagents/Conditions Yield
Oxidation of pyrrole-methanolMnO₂, H₂SO₄, RT, 12 h65–75%
Nucleophilic substitutionK₂CO₃, DMF, 80°C, 6 h50–60%

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm (singlet) and pyrrole NH at δ 10.5–11.0 ppm (broad). Methyl groups appear as singlets at δ 2.2–2.5 ppm .
  • HRMS : The molecular ion [M+H]⁺ should match the calculated exact mass (C₇H₉NO: 123.0684). Deviations >5 ppm suggest impurities or incorrect assignments .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL or similar software) resolves bond lengths and angles, particularly the planar aldehyde group and pyrrole ring geometry .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., anomalous NMR shifts) be resolved during characterization?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, the aldehyde proton may split into multiple peaks in polar aprotic solvents due to hydrogen bonding. To resolve this:

  • Perform variable-temperature NMR to observe dynamic exchange processes.
  • Use 2D NMR (COSY, HSQC) to assign coupling partners and confirm connectivity.
  • Cross-validate with computational methods (DFT calculations) to predict chemical shifts .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the pyrrole ring for functionalization?

  • Methodological Answer : The electron-rich pyrrole ring undergoes electrophilic substitution at the α-position (C2 or C5). To direct reactivity:

  • Protecting groups : Temporarily block the aldehyde with acetal protection to avoid competing reactions.
  • Lewis acid catalysis : Use FeCl₃ or AlCl₃ to stabilize transition states at desired positions.
  • Steric effects : Bulky substituents (e.g., 2,4-dimethyl groups) inherently direct substitution to less hindered sites .

Q. How does this compound interact with biological targets, and what are the implications for drug discovery?

  • Methodological Answer : The compound’s aldehyde group acts as a reactive electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes. For example, derivatives inhibit kinases by modifying ATP-binding pockets. To study this:

  • Perform enzyme inhibition assays (IC₅₀ determination) with purified targets.
  • Use X-ray crystallography or cryo-EM to visualize adduct formation.
  • Validate selectivity via proteome-wide profiling (e.g., activity-based protein profiling) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental data (e.g., DFT vs. crystallographic bond lengths)?

  • Methodological Answer :

  • Systematic error checks : Ensure crystallographic refinement parameters (e.g., R-factor < 0.05) and DFT basis sets (e.g., B3LYP/6-311+G**) are optimized.
  • Thermal motion analysis : High thermal displacement parameters (B-factors > 5 Ų) in X-ray data may indicate disorder, requiring re-refinement with SHELXL .
  • Solvent effects : Computational models often neglect solvent interactions; re-run DFT with implicit solvent models (e.g., PCM) .

Key Research Findings

  • Synthetic Efficiency : Oxidation routes yield higher purity (>95%) compared to substitution methods, but require hazardous reagents .
  • Biological Relevance : Aldehyde derivatives show sub-micromolar IC₅₀ against kinase targets, suggesting therapeutic potential .
  • Structural Insights : X-ray data confirm non-planar distortion of the pyrrole ring due to steric hindrance from methyl groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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